L-Tryptophyl-L-tryptophyl-L-prolyl-L-tryptophyl-L-prolyl-L-proline
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Overview
Description
L-Tryptophyl-L-tryptophyl-L-prolyl-L-tryptophyl-L-prolyl-L-proline is a complex peptide composed of three L-tryptophan and three L-proline residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophyl-L-tryptophyl-L-prolyl-L-tryptophyl-L-prolyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling of amino acids: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Deprotection: After each coupling step, the protecting group on the amino acid is removed to allow the next amino acid to attach.
Cleavage from the resin: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent like TFA.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. This method can be more cost-effective and scalable compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
L-Tryptophyl-L-tryptophyl-L-prolyl-L-tryptophyl-L-prolyl-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residues, leading to the formation of kynurenine or other oxidized products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the tryptophan residues.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) can be used for bromination of tryptophan residues.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan residues can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Tryptophyl-L-tryptophyl-L-prolyl-L-tryptophyl-L-prolyl-L-proline has several applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, including as a drug delivery system or as a therapeutic agent itself.
Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of L-Tryptophyl-L-tryptophyl-L-prolyl-L-tryptophyl-L-prolyl-L-proline involves its interaction with specific molecular targets. The tryptophan residues can interact with aromatic amino acids in proteins, while the proline residues can induce conformational changes in the peptide structure. These interactions can affect various biological pathways, including signal transduction and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
L-Tryptophan: A single amino acid that serves as a precursor to serotonin and melatonin.
L-Proline: An amino acid involved in protein synthesis and collagen formation.
L-Tryptophyl-L-proline: A dipeptide with potential biological activity.
Uniqueness
L-Tryptophyl-L-tryptophyl-L-prolyl-L-tryptophyl-L-prolyl-L-proline is unique due to its specific sequence and combination of tryptophan and proline residues. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.
Properties
CAS No. |
860605-12-5 |
---|---|
Molecular Formula |
C48H53N9O7 |
Molecular Weight |
868.0 g/mol |
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C48H53N9O7/c49-34(22-28-25-50-35-13-4-1-10-31(28)35)43(58)53-38(23-29-26-51-36-14-5-2-11-32(29)36)45(60)55-19-7-16-40(55)44(59)54-39(24-30-27-52-37-15-6-3-12-33(30)37)46(61)56-20-8-17-41(56)47(62)57-21-9-18-42(57)48(63)64/h1-6,10-15,25-27,34,38-42,50-52H,7-9,16-24,49H2,(H,53,58)(H,54,59)(H,63,64)/t34-,38-,39-,40-,41-,42-/m0/s1 |
InChI Key |
KGIHRVOXOMNCFE-XLAHBAAGSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCCN5C(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CNC9=CC=CC=C98)N)C(=O)O |
Origin of Product |
United States |
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